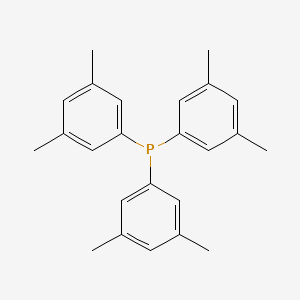

Tris(3,5-dimethylphenyl)phosphine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tris(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRALRSQLQXKXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071969 | |

| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69227-47-0 | |

| Record name | Tris(3,5-dimethylphenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Tris 3,5 Dimethylphenyl Phosphine and Its Derivatives

Synthetic Methodologies for Triarylphosphines

The synthesis of triarylphosphines is a cornerstone of organophosphorus chemistry, providing essential ligands for catalysis and other applications. These methods have evolved to offer various pathways accommodating a wide range of aryl substituents.

General Synthetic Routes

The preparation of triarylphosphines can be achieved through several established synthetic strategies. The most traditional and widely used method involves the reaction of a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃), with an organometallic reagent such as a Grignard reagent (ArMgX) or an organolithium compound (ArLi). rsc.orgrsc.org This approach allows for the stepwise substitution of the halide atoms on the phosphorus center with aryl groups.

More contemporary methods have been developed to broaden the scope and functional group tolerance. These include:

Palladium-catalyzed cross-coupling reactions , which create C-P bonds by coupling aryl halides or triflates with phosphines or their precursors. researchgate.net

Copper-catalyzed C-P bond formation , often utilized for coupling aryl iodides and bromides with phosphorus sources. organic-chemistry.org

Directed Ortho Metalation (DoM) , which allows for the regioselective functionalization of aryl rings already attached to a phosphine (B1218219) moiety. mcmaster.ca

Nucleophilic Aromatic Substitution (SNAr) , enabling a transition-metal-free pathway for C-P bond construction by reacting aryltrimethylammonium salts with secondary phosphines. rsc.org

Reduction of Phosphine Oxides , where a pre-synthesized triarylphosphine oxide is reduced to the corresponding phosphine using various reducing agents like silanes. organic-chemistry.org

The choice of method often depends on the desired substitution pattern on the aryl rings, the availability of starting materials, and the required reaction conditions.

Specific Approaches for Tris(3,5-dimethylphenyl)phosphine

The primary and most direct synthesis of this compound involves a Grignard reaction. The process consists of two main steps:

Formation of the Grignard Reagent : 1-Bromo-3,5-dimethylbenzene is reacted with magnesium turnings in a dry, inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to produce 3,5-dimethylphenylmagnesium bromide.

Reaction with Phosphorus Trichloride : The freshly prepared Grignard reagent is then added dropwise to a solution of phosphorus trichloride (PCl₃) at a controlled low temperature. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the phosphine product and to control the reactivity of the Grignard reagent.

Following the reaction, the crude product is typically purified by recrystallization from a suitable solvent mixture, such as hexane (B92381) and dichloromethane, to yield this compound as a colorless crystalline solid. An alternative, though less direct, route involves the synthesis of the corresponding phosphine oxide, which is then reduced to the final phosphine product.

Synthesis of Related Phosphine Oxides

Triarylphosphine oxides are common and stable derivatives of triarylphosphines. They often serve as intermediates in synthesis or are the final products in reactions where the parent phosphine is used as a reagent.

Preparation of this compound Oxide

The synthesis of this compound oxide is most commonly achieved through the direct oxidation of this compound. This transformation is a characteristic reaction of tertiary phosphines. Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or even atmospheric oxygen over time, can effectively convert the P(III) center to the P(V) oxide. The general reaction is as follows:

P(C₆H₃(CH₃)₂)₃ + [O] → O=P(C₆H₃(CH₃)₂)₃

This oxidation is often performed as a method of purification or derivatization, as the resulting phosphine oxide can have different solubility and chromatographic properties compared to the parent phosphine.

Preparation of Tris(4-methoxy-3,5-dimethylphenyl)phosphine Oxide

The preparation of Tris(4-methoxy-3,5-dimethylphenyl)phosphine oxide follows a similar logical pathway to its non-methoxylated counterpart. The synthesis would typically involve two key stages:

Synthesis of the Parent Phosphine : Tris(4-methoxy-3,5-dimethylphenyl)phosphine is first synthesized. This is accomplished via a Grignard reaction, where 4-bromo-2,6-dimethylanisole (B76157) is converted to the corresponding Grignard reagent and subsequently reacted with phosphorus trichloride.

Oxidation : The resulting Tris(4-methoxy-3,5-dimethylphenyl)phosphine is then oxidized to its phosphine oxide. The presence of the electron-donating methoxy (B1213986) groups can influence the reactivity of the phosphine, but the fundamental oxidation process remains the same as for other triarylphosphines.

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is one of the most powerful tools for structural elucidation.

³¹P NMR : Phosphorus-31 NMR is highly diagnostic for phosphorus compounds. Triarylphosphines like this compound typically exhibit a single resonance in a characteristic chemical shift range. The corresponding phosphine oxide will show a signal at a significantly different, downfield chemical shift, confirming the oxidation of the phosphorus center.

¹H NMR : Proton NMR provides information about the aromatic and methyl protons. For this compound, distinct signals for the methyl protons and the aromatic protons on the xylene rings would be expected, with coupling to the phosphorus atom potentially observable.

¹³C NMR : Carbon-13 NMR complements the proton NMR data, showing signals for the methyl carbons and the distinct carbons of the aromatic rings. C-P coupling constants can provide further structural confirmation.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the molecular formula.

Infrared (IR) Spectroscopy : For the phosphine oxides, IR spectroscopy is particularly useful for identifying the P=O stretching vibration, which typically appears as a strong absorption band in the region of 1100-1200 cm⁻¹.

Melting Point Analysis : The melting point is a key physical property used to assess the purity of the crystalline solid product. sigmaaldrich.com

The following table summarizes key physical properties for this compound and a related derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 69227-47-0 | C₂₄H₂₇P | 346.44 | 160-165 sigmaaldrich.com |

| Tris(4-methoxy-3,5-dimethylphenyl)phosphine | 121898-64-4 | C₂₇H₃₃O₃P | 436.52 | 174-179 sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organophosphorus compounds like this compound. Key nuclei for analysis include ³¹P, ¹H, and ¹³C, each providing unique insights into the molecular framework.

³¹P NMR Spectroscopy: The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, provides a direct and sensitive probe of the phosphorus atom's chemical environment. wikipedia.org The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom. For tertiary phosphines, these shifts can span a wide range. The chemical shift for this compound itself is a key identifier. Upon oxidation to the corresponding phosphine oxide, a significant downfield shift is observed, indicative of the change in the phosphorus atom's oxidation state and coordination environment. researchgate.net Similarly, the formation of other derivatives, such as phosphine sulfides or selenides, results in characteristic changes in the ³¹P chemical shift.

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the organic framework of the molecule. In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons and the methyl group protons. The integration of these signals confirms the proton count, while the splitting patterns, arising from proton-proton and proton-phosphorus coupling, help in assigning the specific resonances. The ¹³C NMR spectrum reveals the number of unique carbon environments. The aromatic carbons show distinct resonances, and the methyl carbons appear as a sharp singlet. Coupling between the phosphorus and carbon atoms (J-coupling) can often be observed, providing valuable information about the connectivity of the molecule. rsc.org

Below is an example of the kind of data obtained from the NMR analysis of a phosphine oxide derivative, illustrating the detailed structural information that can be gathered.

Table 1: Illustrative NMR Data for a Phosphine Oxide Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ³¹P | 32.3 | s | P=O |

| ¹³C | 173.0 | s | C=O (ester) |

| 132.7 | d, JP-C = 97.0 Hz | Cipso | |

| 131.6 | d, JP-C = 3.0 Hz | Cpara | |

| 130.6 | d, JP-C = 9.0 Hz | Cmeta | |

| 128.6 | d, JP-C = 11.0 Hz | Cortho | |

| 60.2 | s | O-CH₂ | |

| 21.0 | d, JP-C = 4.0 Hz | Ar-CH₃ | |

| ¹H | 7.75–7.70 | m | Aromatic H |

| 7.53–7.44 | m | Aromatic H | |

| 4.08 | q, J = 7.2 Hz | O-CH₂ | |

| 2.31 | s | Ar-CH₃ |

This table is illustrative and based on data for a representative phosphine oxide derivative to show the type of information obtained from NMR spectroscopy. rsc.org

Infrared (IR) Spectroscopy for Electronic Parameter Assessment

Infrared (IR) spectroscopy is a powerful technique for assessing the electronic properties of phosphine ligands. The Tolman Electronic Parameter (TEP) is a widely accepted scale that quantifies the electron-donating or -withdrawing ability of a phosphine. wikipedia.org This parameter is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand of interest. smu.edu

The underlying principle is that the phosphine ligand (L) binds to the nickel center, and its electronic properties influence the extent of π-backbonding from the nickel d-orbitals to the π* antibonding orbitals of the carbonyl (CO) ligands. wikipedia.org A more electron-donating phosphine increases the electron density on the metal, leading to stronger π-backbonding to the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Conversely, a more electron-withdrawing phosphine results in a higher ν(CO) frequency. smu.edu

For this compound, the two methyl groups on each phenyl ring are electron-donating. This property increases the electron density on the phosphorus atom, making it a stronger σ-donor compared to the unsubstituted triphenylphosphine (B44618). This enhanced donor capacity would be reflected in a lower ν(CO) stretching frequency and thus a smaller TEP value compared to triphenylphosphine. chemrxiv.org

The TEP is calculated from the measured A₁ ν(CO) stretching frequency of the corresponding [LNi(CO)₃] complex. By comparing the TEP of this compound to those of other well-known phosphines, its electronic character can be precisely positioned within the broad landscape of phosphine ligands.

Table 2: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand (L) | ν(CO), A₁ (cm⁻¹) in [LNi(CO)₃] |

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OEt)₃ | 2076.3 |

| PCl₃ | 2097.0 |

| PF₃ | 2110.9 |

This table provides context by showing TEP values for a range of common phosphine ligands. wikipedia.org

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For this compound, X-ray diffraction analysis reveals the geometry around the central phosphorus atom and the spatial arrangement of the three 3,5-dimethylphenyl groups. researchgate.net The molecule typically adopts a pyramidal geometry, with the phosphorus atom at the apex. The C-P-C bond angles and the P-C bond lengths are key parameters obtained from the crystal structure. These values can be compared to those of other triarylphosphines to understand the steric influence of the methyl substituents.

The crystal structure of the corresponding derivative, this compound oxide, has also been determined. researchgate.net In the oxide, the geometry at the phosphorus center becomes tetrahedral, and the P=O bond length is a critical parameter that provides insight into the nature of this bond. The packing of these molecules in the crystal lattice, governed by intermolecular forces, is also revealed by this analysis.

Table 3: Illustrative Crystallographic Data for a Phosphine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Selected Bond Lengths (Å) | |

| P1=S1 | 1.9623 (5) |

| P1—C1 | 1.8153 (16) |

| P1—C2 | 1.8159 (16) |

| P1—C3 | 1.8217 (15) |

| Selected Bond Angles (°) | |

| C1—P1—C2 | 106.14 (8) |

| C1—P1—C3 | 105.58 (6) |

| C2—P1—C3 | 106.32 (7) |

| S1—P1—C1 | 113.31 (5) |

| S1—P1—C2 | 113.55 (5) |

| S1—P1—C3 | 111.63 (5) |

This table presents example data from a related phosphine sulfide (B99878) to illustrate the type of structural information obtained from X-ray diffraction analysis. nih.gov

Steric and Electronic Modulation in Phosphine Ligands

Conformational Analysis and its Impact on Steric and Electronic Parameters

The spatial arrangement of the three 3,5-dimethylphenyl groups around the central phosphorus atom in tris(3,5-dimethylphenyl)phosphine is key to understanding its role as a ligand. This conformation determines the accessibility of the phosphorus lone pair for coordination and influences the electronic communication between the ligand and a metal center.

For comparison, the Σ(C—P—C) for the ubiquitous triphenylphosphine (B44618) is typically around 309-312°, reflecting a distinct pyramidal geometry. In contrast, for highly sterically hindered phosphines, this value increases, indicating a more flattened, planar-like structure at the phosphorus center. For instance, the protonated form of tris(mesityl)phosphine, which has methyl groups in the ortho and para positions, shows a Σ(C—P—C) of approximately 345.3°. This trend suggests that increasing steric bulk on the aryl rings forces the C-P-C angles to widen. Given that this compound has its methyl groups in the meta positions, it experiences less direct steric clash around the phosphorus atom compared to ortho-substituted analogs. Therefore, its pyramidality index would be expected to be less than that of tris(mesityl)phosphine but likely greater than that of unsubstituted triphenylphosphine, reflecting a balance of moderate steric demand.

Table 1: Comparative Pyramidality Index in Triarylphosphonium Ions

| Compound | Substituent Position | Pyramidality Index (Σ(C—P—C)) |

|---|---|---|

| Triphenylphosphonium (Ph₃PH⁺) | Unsubstituted | ~333.3° |

| Tris(mesityl)phosphonium (Mes₃PH⁺) | 2,4,6- (ortho, para) | ~345.3° |

Note: Data presented for protonated phosphonium (B103445) ions provides a consistent basis for comparing the inherent steric pressures of the aryl groups.

Triarylphosphines like this compound typically adopt a propeller-like or helical conformation. In this arrangement, the three aryl rings are twisted out of the plane defined by the phosphorus and the three attached carbon atoms. This twisting is a response to the steric repulsion between adjacent aryl groups. The sense of this twist can be described as either left-handed (M for minus) or right-handed (P for plus), leading to chiral conformations.

The stability and preference for a particular helical conformation are dictated by the steric and electronic interactions within the molecule and with its environment, such as a metal center in a complex. For this compound, the meta-substitution pattern allows for a well-defined, stable propeller geometry without the severe steric hindrance that would be caused by ortho-substituents. This defined conformational arrangement is crucial for creating specific chiral pockets around a metal center, which can be exploited in asymmetric catalysis.

The positioning of the methyl groups at the 3 and 5 (meta) positions on the phenyl rings is a critical design feature of this compound. This substitution pattern has a distinct influence on the ligand's conformation and properties compared to ortho or para substitution.

Ortho-substitution (e.g., in tris(o-tolyl)phosphine) leads to significant steric crowding directly around the phosphorus atom. This forces a wider C-P-C bond angle and can restrict the rotation of the aryl rings, creating a more rigid, cone-like structure.

Para-substitution (e.g., in tris(p-tolyl)phosphine) has a minimal impact on the steric environment near the phosphorus atom. Its primary effect is electronic, as the para-methyl groups donate electron density to the phosphorus center through the aromatic system.

Rational Ligand Design Principles Incorporating Steric and Electronic Effects

The development of new and improved catalysts often relies on the rational design of ligands, where specific steric and electronic features are deliberately engineered to achieve a desired outcome. This compound serves as an excellent example of these principles in action.

The design of this ligand successfully incorporates several key features:

Tunable Steric Bulk: The two methyl groups on each phenyl ring provide substantial steric bulk. The meta-positioning creates a wide "canopy" that can stabilize reactive intermediates and control the geometry of the catalyst, while leaving the phosphorus donor atom relatively unencumbered compared to ortho-substituted analogs. This remote steric effect is a powerful tool in ligand design, enabling high activity in catalysts that require both steric protection and substrate accessibility.

Enhanced Electron-Donating Ability: The six methyl groups are electron-donating, increasing the electron density on the phosphorus atom. This enhances the ligand's σ-donor character, making it a stronger Lewis base. In catalysis, this property can promote key steps like oxidative addition and can stabilize electron-deficient metal centers.

Defined Three-Dimensional Structure: The propeller conformation creates a well-defined chiral environment around the metal center. This is fundamental for asymmetric catalysis, where the ligand's structure is responsible for differentiating between enantiomeric transition states to produce a single desired product enantiomer.

Improved Solubility and Stability: The presence of alkyl groups on the aromatic rings often enhances the solubility of the ligand and its metal complexes in organic solvents commonly used for catalysis.

The effectiveness of this compound in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, is a direct consequence of this rational combination of steric and electronic properties. sigmaaldrich.com

Table 2: Summary of Ligand Properties and Design Principles

| Feature | Property of this compound | Implication for Rational Ligand Design |

|---|---|---|

| Sterics | Large cone angle (~160°), remote steric bulk | Provides catalyst stability and influences the second coordination sphere without blocking the active site. |

| Electronics | Electron-rich due to six methyl groups | Enhances σ-donation, promoting key catalytic steps like oxidative addition. |

| Conformation | Stable propeller (helical) structure | Creates a defined three-dimensional pocket for stereocontrol in asymmetric catalysis. |

Coordination Chemistry of Tris 3,5 Dimethylphenyl Phosphine

Complexation with Transition Metals

The steric bulk and electronic properties of Tris(3,5-dimethylphenyl)phosphine (TDMPP) make it an effective ligand for a wide range of transition metals. manchester.ac.uk Its primary function in coordination chemistry is to form stable complexes that are often used in catalysis. manchester.ac.uk

Metal-phosphine complexes are typically synthesized by reacting a metal halide or another metal precursor with the phosphine (B1218219) ligand. mdpi.com For instance, treating a suspension of palladium chloride with triphenylphosphine (B44618), a related phosphine ligand, results in the formation of bis(triphenylphosphine)palladium(II) chloride. mdpi.com Similar principles apply to the formation of TDMPP complexes.

The synthesis often involves the displacement of existing ligands, such as halides, carbon monoxide, or solvent molecules, from the metal's coordination sphere. dalalinstitute.comias.ac.in In some cases, the phosphine ligand can also act as a reductant, particularly in the synthesis of complexes with metals in low oxidation states. mdpi.com For example, rhodium(III) chloride can be reduced by triphenylphosphine to form a rhodium(I) complex. mdpi.com The synthesis of rhodium and iridium pincer complexes, which can involve phosphine-based ligands, often starts from precursors like [Rh(biph)(dtbpm)Cl] and proceeds through substitution reactions. acs.org

The formation of these complexes can be monitored using techniques like ³¹P{¹H} NMR spectroscopy, where the coordination of the phosphine to the metal center results in characteristic shifts in the phosphorus signal. researchgate.net

Phosphine ligands like TDMPP are classified as L-type ligands, acting as neutral two-electron donors. dalalinstitute.comlibretexts.org They possess both σ-donor and π-acceptor characteristics. dalalinstitute.commdpi.com The primary electronic interaction is the donation of the phosphorus lone pair into an empty d-orbital of the metal (σ-donation). libretexts.org This is complemented by a weaker π-acceptance, which involves the back-donation of electron density from filled metal d-orbitals into the P-C σ* anti-bonding orbitals of the phosphine. libretexts.org

The electronic properties of a phosphine ligand are heavily influenced by the substituents on the phosphorus atom. manchester.ac.ukdalalinstitute.com TDMPP, with its three electron-donating dimethylphenyl (xylyl) groups, is considered an electron-rich phosphine. manchester.ac.uk Alkyl and electron-donating aryl groups increase the electron density on the phosphorus atom, making it a stronger σ-donor compared to phosphines with electron-withdrawing groups. libretexts.org

The strong σ-donating ability of TDMPP increases the electron density at the metal center. This can influence the metal's oxidation state and its reactivity. For instance, electron-rich phosphines can promote the oxidative addition step in catalytic cycles and stabilize metals in various oxidation states. dalalinstitute.com The electronic environment provided by the ligand can be systematically studied and compared using methods like measuring the ¹J(P-Se) coupling constants of the corresponding phosphine selenides or the CO stretching frequencies in [Mo(CO)5(phosphine)] complexes. manchester.ac.ukmanchester.ac.uk

Structural Characteristics of Metal-TDMPP Complexes

The structural analysis of metal-TDMPP complexes, primarily through single-crystal X-ray diffraction, provides critical insights into their geometry, ligand conformation, and the precise nature of the metal-ligand bonding.

The coordination geometry around a metal center is defined by the arrangement of the coordinating atoms and is influenced by the coordination number and the steric and electronic properties of the ligands. nih.gov In complexes with monodentate phosphine ligands like TDMPP, common geometries include tetrahedral and square planar. researchgate.netnih.gov For example, complexes of the type [MCl2(PR3)2] (where M = Zn, Cd) often exhibit a pseudo-tetrahedral geometry. researchgate.net Similarly, four-coordinate palladium(II) cations can adopt a square-planar geometry. nih.gov

The bond lengths and angles within metal-phosphine complexes are fundamental parameters obtained from crystallographic studies. These values are indicative of the strength and nature of the metal-ligand interaction. mdpi.com The metal-phosphorus (M-P) bond length is a key indicator; shorter bond lengths generally suggest stronger bonds. libretexts.org

The following table presents representative structural data for various transition metal complexes containing phosphine ligands. While not all examples feature TDMPP specifically, they illustrate the typical ranges for bond lengths and angles in related structures.

| Complex | Metal | M-P Bond Length (Å) | Key Bond Angles (°) | Coordination Geometry | Reference |

| [Cu4I4(p-tolyl3P)4] | Cu | 2.243 - 2.248 | I–Cu–I: 67 - 70; Cu–I–Cu: 106 - 112 | Tetrahedral (at Cu) | researchgate.net |

| [Pd(PPh3)2(η1-C4H3N2)(Br)] | Pd | ~2.25 | - | Square Planar | mdpi.comresearchgate.net |

| [1Au] (Gold(I) chloride complex with a phosphine ligand) | Au | 2.239 | P–Au–Cl: 178.5 | Linear | mdpi.com |

| [Pd(1)(CH3)Cl] (1 = 4,5-Bis(diphenylphosphino)acenaphthene) | Pd | 2.2384 - 2.2430 | - | Square Planar | units.it |

| [Au(alkene)(RP(o-biphenyl)2)]+ (R = Ph) | Au | 2.289 | - | Trigonal Planar | acs.org |

This table is for illustrative purposes and includes data from various phosphine ligands to show typical structural parameters.

The bond angles in these complexes are dictated by the coordination geometry. In tetrahedral complexes, angles are ideally around 109.5°, while in square planar complexes, they are close to 90°. researchgate.net However, steric repulsion between bulky ligands like TDMPP can cause significant distortions from these ideal geometries. researchgate.net For example, in some dinuclear palladium complexes, the P-Pd-P bond angles can deviate from the ideal 90° of a square planar geometry. mdpi.com

Metal-Ligand Interactions and Bonding Nature

The bond between a transition metal and a phosphine ligand like TDMPP is comprised of two main components: σ-donation and π-back-donation. dalalinstitute.comlibretexts.orglibretexts.org

σ-Donation : The primary interaction is the donation of the electron lone pair from the phosphorus atom into a vacant d-orbital on the transition metal. libretexts.orgyoutube.com This forms a strong sigma (σ) bond. The strength of this donation is influenced by the nature of the substituents on the phosphorus. For TDMPP, the electron-donating methyl groups on the phenyl rings increase the electron density on the phosphorus atom, making it a potent σ-donor. dalalinstitute.comlibretexts.org

π-Back-donation : This is a secondary, but important, interaction where electron density from filled d-orbitals on the metal is donated back into empty orbitals of the phosphine ligand. libretexts.orglibretexts.org For many years, it was thought that empty phosphorus 3d-orbitals accepted these electrons. However, current understanding, supported by computational studies, indicates that the acceptor orbitals are the anti-bonding σ* orbitals of the phosphorus-carbon (P-C) bonds. libretexts.orgyoutube.com This back-donation strengthens the metal-ligand bond and helps to delocalize electron density from electron-rich metal centers. libretexts.org

The balance between σ-donation and π-acceptance can be fine-tuned by altering the substituents on the phosphine. dalalinstitute.com Electron-rich ligands like TDMPP are strong σ-donors, while ligands with highly electronegative substituents (e.g., PF3) are stronger π-acceptors. dalalinstitute.com This tunability is a cornerstone of why phosphine ligands are so widely used in catalysis, as it allows for precise control over the electronic properties and, consequently, the reactivity of the metal center. dalalinstitute.comlibretexts.org The Dewar-Chatt-Duncanson model provides a fundamental framework for understanding this type of metal-ligand bonding. nih.gov

σ-Donation and π-Backbonding

The interaction between a phosphine ligand and a transition metal is typically described by a combination of σ-donation from the phosphorus lone pair to an empty metal orbital and π-backbonding from a filled metal d-orbital into an empty acceptor orbital on the phosphine. umb.edu

σ-Donation

This compound is classified as a strong σ-donating ligand. The two electron-donating methyl groups on each of the three phenyl rings increase the electron density at the phosphorus atom. This enhanced electron density strengthens the ligand's ability to donate its lone pair of electrons to the metal center, forming a robust metal-phosphorus σ-bond. libretexts.org

The donating capacity of a phosphine ligand is often quantified by the Tolman Electronic Parameter (TEP), which is the A₁ C-O stretching frequency (ν(CO)) of the corresponding [LNi(CO)₃] complex. wikipedia.orgchemrxiv.org A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal from the phosphine leads to greater π-backbonding to the carbonyl ligands, weakening the C-O bond. libretexts.orgwikipedia.org While the specific TEP for this compound is not widely reported, its structural features firmly place it among the more electron-donating triarylphosphines. The presence of six electron-releasing methyl groups makes it a significantly stronger donor than the parent triphenylphosphine (PPh₃).

π-Backbonding

Phosphine ligands also act as π-acceptors, facilitating π-backbonding from the metal. umb.edu Contrary to earlier theories involving phosphorus d-orbitals, it is now widely accepted that the primary acceptor orbitals in π-backbonding are the antibonding σ* orbitals of the phosphorus-carbon (P-C) bonds. umb.edulibretexts.org When a metal donates electron density into these P-C σ* orbitals, the M-P bond is strengthened, but the P-C bonds are slightly weakened. umb.edu

| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ wikipedia.orgweebly.com | Donating Strength | Tolman Cone Angle (θ) in degrees |

|---|---|---|---|

| P(t-Bu)₃ | 2056.1 | Very Strong Donor | 182 |

| PMe₃ | 2064.1 | Strong Donor | 118 |

| This compound | Not widely reported, but expected to be low (Strong Donor) | Strong Donor | ~160 |

| PPh₃ | 2068.9 | Moderate Donor | 145 |

| P(OPh)₃ | 2085.3 | Weak Donor / Strong π-acceptor | 128 |

| PCl₃ | 2097.0 | Very Weak Donor / Very Strong π-acceptor | 124 |

Impact on Reactivity and Selectivity of Metal Complexes

The unique combination of significant steric bulk and strong electron-donating ability makes this compound a highly effective ligand in homogeneous catalysis, profoundly influencing the reactivity and selectivity of metal complexes. It is particularly utilized in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov

Impact on Reactivity

The strong σ-donating character of this compound enhances the reactivity of the metal center in several catalytic steps. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the electron-rich nature of the ligand accelerates the rate-determining oxidative addition step. nih.gov By donating more electron density to the palladium center, the ligand makes the metal more nucleophilic and thus more reactive towards the electrophilic aryl halide.

Impact on Selectivity

The steric profile of this compound also plays a crucial role in controlling selectivity. In reactions involving substrates with multiple potential reaction sites, the bulky nature of the ligand can direct the catalyst to the most sterically accessible position, leading to high regioselectivity. The large cone angle creates a well-defined pocket around the metal center, influencing which substrate or which part of a substrate can approach and bind. nih.gov

For example, in the Suzuki-Miyaura coupling of dihalogenated heterocycles, the choice of phosphine ligand can determine which halide is substituted. nih.gov A bulky ligand like this compound can favor reaction at the less hindered position, providing a powerful tool for achieving site-selective functionalization, which is a significant challenge in the synthesis of complex pharmaceutical intermediates. nih.govresearchgate.net The balance between the ligand's electronic and steric effects is critical; the strong donor property activates the catalyst for efficient coupling, while the steric bulk guides the reaction to the desired outcome, enhancing both reaction efficiency and selectivity. nih.gov

| Reaction Type | Role of this compound | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Effective ligand for Pd-catalyzed formation of C-C bonds. | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Promotes the formation of C-N bonds due to its electron-rich and bulky nature. | sigmaaldrich.com |

| Heck Reaction | Suitable ligand for C-C bond formation between unsaturated halides and alkenes. | sigmaaldrich.com |

| Sonogashira Coupling | Used in the coupling of terminal alkynes with aryl or vinyl halides. | sigmaaldrich.com |

| Rhodium-catalyzed Hydrogenation | Used to achieve high selectivity in hydrogenation reactions. | sigmaaldrich.com |

Catalytic Applications of Tris 3,5 Dimethylphenyl Phosphine

Hydrogenation Reactions

Tris(3,5-dimethylphenyl)phosphine and its derivatives are effective ligands in various hydrogenation reactions, demonstrating high selectivity and efficiency.

Copper(I) complexes bearing chiral diphosphine ligands, structurally related to this compound, have been successfully employed in the asymmetric hydrogenation of heteroaromatic ketones and enones. sigmaaldrich.com The steric and electronic properties of the phosphine (B1218219) ligand are critical in achieving high enantioselectivity. For instance, in the hydrogenation of ortho-substituted heteroaromatic ketones, the choice of a suitable chiral diphosphine ligand can lead to excellent enantiomeric excesses. researchgate.net Similarly, the 1,2-selective hydrogenation of acyclic enones can be achieved with high enantioselectivity using specific phosphine ligands. researchgate.net The bulky nature of some phosphine ligands can also steer the reaction towards 1,4-selectivity in the hydrogenation of cyclic enones. researchgate.net Ruthenium-based catalysts with chiral phosphine ligands have also proven effective for the asymmetric hydrogenation of a broad range of heteroaromatic ketones, yielding chiral alcohols with high enantiomeric excess and in high yields. nih.gov

Rhodium complexes incorporating this compound or its chiral analogues are highly effective catalysts for asymmetric hydrogenation. sigmaaldrich.com These catalysts exhibit remarkable enantioselectivity in the hydrogenation of various substrates, including α-acetamido dehydroamino acids. nih.gov The steric bulk provided by the three hindered quadrants of certain bisphosphine rhodium catalysts dictates the substrate binding and leads to near-perfect enantioselectivities. nih.govsci-hub.se The efficiency of these rhodium catalysts allows for large-scale hydrogenations with low catalyst loadings. sci-hub.se The high selectivity is attributed to the steric hindrance created by the bulky phosphine ligands, which directs the approach of the substrate. rsc.org

Ruthenium and iridium complexes featuring phosphine ligands have been developed for the hydrogenation of carboxylic acids. For example, a Ru-triphos complex provides a versatile catalytic system for the hydrogenation of various carboxylic acid derivatives, including esters, amides, and the acids themselves. nih.gov The selectivity of the reaction can be controlled by the reaction conditions, such as the presence of an acid additive. nih.gov Similarly, half-sandwich iridium and rhodium complexes have been shown to catalyze the hydrogenation of carboxylic acids under relatively mild conditions. nih.gov The activity of these catalysts can be enhanced by the use of Brønsted or Lewis acid promoters. nih.gov

Table 2: Hydrogenation of Carboxylic Acid Derivatives with a Ru-triphos Complex

| Entry | Substrate | Product | Yield (%) |

| 1 | Benzoic Acid | Benzyl (B1604629) Alcohol | 98 |

| 2 | Caproic Acid | 1-Hexanol | 95 |

| 3 | Adipic Acid | 1,6-Hexanediol | 92 |

Other Catalytic Transformations

While specific research detailing the use of this compound in the carbocyanation of alkynes is not extensively documented in the provided search results, the general principles of phosphine-ligated metal catalysis suggest its potential applicability. This type of reaction typically involves the addition of a carbon-cyano group across the carbon-carbon triple bond of an alkyne, often catalyzed by a transition metal complex. The steric and electronic properties of the phosphine ligand can influence the regioselectivity and stereoselectivity of the addition.

N-alkylation of Amines (via hydrogen borrowing)

The N-alkylation of amines with alcohols through the "hydrogen borrowing" or "hydrogen auto-transfer" mechanism is a highly atom-economical and environmentally benign method for forming C-N bonds, with water being the only byproduct. In these reactions, a metal catalyst, often iridium or ruthenium, transiently "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine and regenerate the catalyst.

While this compound itself is not the catalyst, it can serve as a phosphine ligand in iridium-based catalytic systems designed for this transformation. nih.govacs.orgnih.govresearchgate.net The steric bulk of the 3,5-dimethylphenyl groups can enhance the stability and influence the selectivity of the iridium catalyst.

For instance, iridium-phosphine complexes supported on metal-organic frameworks (MOFs) have been investigated for the N-alkylation of amines. nih.govacs.orgnih.gov In a model reaction, an iridium complex functionalized with a phosphine ligand catalyzes the reaction between aniline (B41778) and benzyl alcohol. The phosphine ligand is crucial for the catalytic activity and selectivity towards the desired N-alkylated product. nih.govacs.orgnih.gov

Detailed research findings on similar iridium-phosphine catalyzed N-alkylation reactions are presented in the table below. It is important to note that while these examples use different phosphine ligands, they illustrate the general conditions and outcomes for this type of reaction.

Table 1: Iridium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | UiO-66–PPh₂–Ir | KOtBu | Dioxane | 110 | 12 | 95 | 86 |

| 2 | [Ir(ppy)₂Cl]₂ / PPh₃ | K₂CO₃ | Toluene | 110 | 24 | >99 | >99 |

| 3 | [Cp*IrCl₂]₂ / PPh₃ | Cs₂CO₃ | Xylene | 130 | 24 | 98 | >99 |

Note: The data in this table is based on studies of iridium catalysts with other phosphine ligands and is provided for illustrative purposes.

Catalytic Aerobic Photooxidation of Phosphines

The aerobic photooxidation of phosphines to their corresponding phosphine oxides is a transformation of significant interest. In the context of this reaction, this compound has been studied as a substrate , rather than a catalyst.

In a reported photooxidation method, a four-coordinated organoboron compound acts as a photocatalyst. This catalyst, upon irradiation with light, activates molecular oxygen (O₂) from the air to its singlet state (¹O₂). This highly reactive singlet oxygen then oxidizes the phosphine.

In a specific example of this reaction, this compound was used as the phosphine substrate. The reaction was carried out in the presence of a photocatalyst and irradiated with white LEDs at 25 °C for 3 hours. This process resulted in the formation of this compound oxide with a high yield.

Table 2: Photocatalytic Aerobic Oxidation of Various Triarylphosphines

| Entry | Substrate | Product | Yield (%) |

| 1 | This compound | This compound Oxide | 92 |

| 2 | Tris(3-chlorophenyl)phosphine | Tris(3-chlorophenyl)phosphine Oxide | 95 |

| 3 | Tris(3-fluorophenyl)phosphine | Tris(3-fluorophenyl)phosphine Oxide | 99 |

This table illustrates the substrate scope of the photocatalytic aerobic oxidation, with this compound being one of the substrates converted to its corresponding oxide.

Computational Studies and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating organophosphorus compounds. It is employed to predict molecular geometries, electronic structures, and the nature of interactions between ligands and metal centers, providing a foundational understanding of the ligand's behavior in catalytic systems.

The three-dimensional structure of Tris(3,5-dimethylphenyl)phosphine is crucial for its steric and electronic properties. While a crystal structure for this specific phosphine (B1218219) is not widely reported, DFT calculations can reliably predict its most stable conformations. The molecule possesses C3 symmetry, leading to a characteristic propeller-like shape. The three 3,5-dimethylphenyl (xylyl) groups are twisted with respect to the P-C bonds due to steric hindrance.

Computational studies on analogous triarylphosphines, such as tris(3-methylphenyl)phosphine and tris(4-methylphenyl)phosphine, have been performed using DFT methods like B3PW91. These studies consistently identify a single, symmetrical conformer with gauche,gauche,gauche orientation of the aryl groups as the most stable form in solution. This suggests that this compound likely adopts a similar, well-defined, low-energy conformation where the phenyl rings are symmetrically twisted, minimizing steric repulsion while defining a specific steric cone angle that influences its coordination chemistry.

The electronic nature of this compound is defined by the interplay between the central phosphorus atom and the three aryl substituents. The two methyl groups on each phenyl ring are electron-donating via an inductive effect. This increases the electron density on the phosphorus atom's lone pair, making the ligand a stronger sigma-donor compared to the unsubstituted triphenylphosphine (B44618).

DFT calculations are used to quantify these electronic effects. Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): Analysis of the MEP map reveals the regions of negative potential, with the minimum (Vmin) typically located on the phosphorus lone pair. A more negative Vmin indicates higher nucleophilicity and stronger basicity.

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ligand's ability to donate electrons. For this compound, the HOMO is primarily localized on the phosphorus lone pair, and its energy is higher than that of triphenylphosphine due to the electron-donating methyl groups. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and hybridization of the atoms. It can confirm the charge transfer from the methyl groups to the phenyl rings and ultimately to the phosphorus atom, quantifying the ligand's electron-rich character.

These analyses collectively characterize this compound as a sterically bulky and electron-rich ligand, properties that make it effective in stabilizing metal centers in low oxidation states, a common requirement in cross-coupling catalysis. ijcce.ac.irmanchester.ac.uk

Understanding the interaction between this compound and a metal center is critical for explaining its role in catalysis. DFT simulations model the geometry, bond strength, and electronic structure of the resulting metal complexes. nih.gov These simulations typically employ a combination of a functional (e.g., B3LYP, BP86) and a basis set (e.g., 6-311G for main group elements, LANL2DZ for transition metals). ijcce.ac.ir

Key aspects investigated through these simulations include:

Bond Dissociation Energy (BDE): The strength of the metal-phosphorus bond can be calculated to predict the stability of the complex and the propensity for ligand dissociation, which is often a key step in a catalytic cycle.

Structural Parameters: DFT accurately predicts bond lengths (e.g., M-P) and angles within the complex, which can be compared with experimental X-ray crystallography data.

Electronic Analysis: Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (EDA) are used to characterize the nature of the metal-ligand bond, dissecting it into electrostatic, Pauli repulsion, and orbital interaction components. nih.gov

For instance, DFT calculations on ruthenium-phosphine complexes have been used to probe the structure of catalytic intermediates and transition states, providing Gibbs free energy (ΔG‡) values for key steps like ligand exchange and reductive elimination. nih.gov

| Parameter | Description | Typical Implementation |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy. | B3LYP, PBE0, BP86 |

| Basis Set (Ligand) | Set of functions to build molecular orbitals for C, H, P. | 6-31G(d,p), 6-311G** |

| Basis Set (Metal) | Basis set and effective core potential for the transition metal. | LANL2DZ, SDD |

| Solvation Model | Accounts for the effect of the solvent on the system's energy. | Polarizable Continuum Model (PCM) |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecules at their energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of a system over time. This is particularly valuable for understanding the behavior of flexible ligands and their complexes in solution.

In many catalytic reactions, the number of phosphine ligands coordinated to the metal center (the ligation state) can change during the catalytic cycle. For bulky ligands like this compound, there is often a delicate balance between mono-ligated and di-ligated species.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are a powerful technique to study these equilibria. tuwien.at In this approach, the catalytically active core (metal, ligand, and substrate) is treated with a high-level QM method (like DFT), while the surrounding solvent and other non-critical parts of the system are treated with a computationally less expensive MM force field. These simulations can reveal the free energy profile for ligand association and dissociation, predicting the predominant ligation state under reaction conditions. tuwien.at A key descriptor that has been used to differentiate the ligation state preferences for various phosphine ligands is the minimum percentage buried volume (%Vbur(min)), which quantifies the steric bulk of the ligand within a coordination sphere. tuwien.at

| Metric | Value | Significance |

|---|---|---|

| Mean Absolute Error (MAE) for Energies | 2.2 kJ/mol | High accuracy in reproducing DFT energies for the training set. |

| MAE for Transferable Ligands | 2.3 - 6.2 kJ/mol | Demonstrates the model's ability to predict energies for new, unseen ligands. |

| Computational Speed-up | Factor of 10⁵ | Enables extensive MD simulations that would be unfeasible with pure DFT. |

When coordinated to a metal, a phosphine ligand is not static. The aryl rings can rotate around the P-C bonds, and the entire ligand can undergo complex motions. MD simulations are the primary tool for exploring these conformational dynamics. tuwien.atnih.gov

By analyzing the trajectory of an MD simulation, researchers can:

Identify Dominant Motions: Techniques like Principal Component Analysis (PCA) or Essential Dynamics can be applied to the trajectory to identify the large-scale, concerted motions of the ligand and complex. nih.gov

Quantify Flexibility: The root-mean-square fluctuation (RMSF) of each atom can be calculated to pinpoint the most flexible regions of the ligand. For this compound, this would correspond to the rotation of the xylyl groups.

Observe Dynamic Processes: The simulation can capture dynamic events such as the "breathing" of the ligand's cone angle or the transient interactions between the ligand and other molecules in the system, such as the substrate or solvent.

These dynamic insights are crucial, as the flexibility and conformational preferences of the ligand within the complex can directly impact the accessibility of the metal center and the energy barriers of the catalytic steps.

Mechanistic Pathways of Catalytic Reactions

This compound plays a crucial role as a ligand in numerous catalytic reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. Its function is intrinsically linked to its influence on fundamental mechanistic steps, including oxidative addition and reductive elimination, which constitute the core of many catalytic cycles.

Oxidative Addition

Oxidative addition is a critical initiation step in many catalytic cycles, involving the insertion of a low-valent metal center into a substrate's chemical bond, thereby increasing the metal's oxidation state by two. The efficacy of a phosphine ligand like TDMPP in this step is tied to its electronic properties. Generally, electron-donating ligands enhance the rate of oxidative addition by increasing the electron density on the metal center, making it more nucleophilic and reactive towards the substrate.

Computational and electrochemical studies provide insight into TDMPP's electronic character. Cyclic voltammetry measurements indicate an anodic peak potential of +0.745 V (vs. Fc+/0) for TDMPP. researchgate.net This value, being lower than that of the parent triphenylphosphine (+1.04 V), confirms that TDMPP is a significantly stronger electron-donating ligand. researchgate.net This enhanced electron-donating ability is expected to facilitate the oxidative addition step in catalytic cycles.

Reductive Elimination

Reductive elimination is the final, product-forming step in many catalytic cycles, where two cisoidal ligands on the metal center are coupled and eliminated, reducing the metal's oxidation state by two. This step is often the rate-determining step, and its efficiency is heavily influenced by the steric and electronic properties of the ancillary ligands.

Role of TDMPP in Influencing Reaction Intermediates

Throughout a catalytic cycle, TDMPP influences the stability and reactivity of various reaction intermediates. As a ligand, it coordinates with the metal center, stabilizing the catalytic species and preventing decomposition, especially at the high temperatures often required in cross-coupling reactions. researchgate.net

One key role is modulating the coordination number of the metal center. The steric bulk of TDMPP can favor the formation of lower-coordinate, highly reactive species that are essential for substrate activation. For instance, in palladium-catalyzed cross-coupling, the active catalyst is often a 14-electron Pd(0) species like (TDMPP)₂Pd. The ligand's properties influence the equilibrium between different coordinated species.

Furthermore, TDMPP's oxidized form, this compound oxide, has been shown to act as an effective additive in certain reactions, such as chromium-salen catalyzed epoxidations. researchgate.net In this context, it was found to significantly enhance enantioselectivity, indicating a direct interaction with and modification of the catalytic intermediates to create a more selective environment. researchgate.net This demonstrates that the ligand's role can extend beyond simple coordination to active participation in creating the chiral pocket of a catalyst.

Structure-Activity Relationships through Computational Parameters

The performance of phosphine ligands in catalysis can be predicted and rationalized through various computational parameters that quantify their steric and electronic properties. These descriptors are essential tools in developing structure-activity relationships.

Predicting Ligand Reactivity and Catalyst Performance

Quantitative structure-activity relationships (QSAR) are built by correlating ligand parameters with reaction outcomes like yield or selectivity. For phosphine ligands, key descriptors include the Tolman Electronic Parameter (TEP) and steric parameters like the cone angle or percent buried volume (%V_bur).

A recent study utilized an autonomous optimization system for a Suzuki-Miyaura reaction, including TDMPP (designated L5) in its library of 15 different phosphine ligands. chemrxiv.org The system aimed to find the optimal conditions (ligand, base, solvent) for a selective monofunctionalization. While TDMPP was not the top-performing ligand for the specific selectivity challenge in this study, its inclusion allowed the machine learning model to map the chemical space. The analysis revealed that the Tolman Electronic Parameter (TEP) was a significant contributor to the predictive power of the model, underscoring the importance of ligand electronics in catalyst performance. chemrxiv.org Ligands with intermediate TEP values were found to give better results in that particular application. chemrxiv.org Such studies demonstrate how computational parameters associated with ligands like TDMPP are used to build predictive models for catalyst optimization.

The following table presents data from a DFT study on the structural and electronic properties of TDMPP compared to its oxide.

| Compound | Pyramidality Index (ΣC-P-C) | Calculated Index (DFT) | Anodic Peak Potential (V vs Fc+/0) |

| This compound | 305.35° | 304.8° | +0.745 |

| This compound oxide | 317.23° | 317.4° | N/A |

| Data sourced from DFT calculations and cyclic voltammetry. researchgate.netulethbridge.ca |

Identification of Active Ligand Space (ALS)

The concept of an Active Ligand Space (ALS) represents a modern, data-driven approach to catalyst design. It involves creating a database of ligands and their calculated properties, such as metal-ligand interaction energies. By plotting these properties against reaction performance, a "volcano plot" can be generated, which identifies a specific region or "space" of optimal ligand parameters for a given reaction. This ALS provides a quantitative, predictive map for catalyst screening.

While no study explicitly places TDMPP within a defined ALS, its known properties allow for an informed estimation of its position. Given its strong electron-donating character (+0.745 V) and significant steric bulk (pyramidality index of 305.35°), TDMPP would occupy a region of the parameter space characterized by high electron density and large size. researchgate.net For reactions that benefit from these features, such as those requiring rapid oxidative addition and reductive elimination, TDMPP would likely fall within or near the Active Ligand Space. The development of comprehensive Metal-Phosphine Catalyst Databases will enable the precise mapping of ligands like TDMPP and accelerate the discovery of new, cost-effective catalysts for a wide range of chemical transformations.

Q & A

Q. What are the recommended methods for characterizing the purity and structural integrity of Tris(3,5-dimethylphenyl)phosphine?

To ensure purity, researchers should employ a combination of analytical techniques:

- Melting Point Analysis : The compound exhibits a melting point of 160–163°C, which serves as a preliminary purity indicator .

- Nuclear Magnetic Resonance (NMR) : P NMR can confirm the presence of the phosphine group, while H and C NMR resolve the aromatic and methyl substituents.

- Elemental Analysis : Verify the empirical formula (CHP) by matching calculated and observed C, H, and P percentages.

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction provides bond lengths and angles, critical for ligand design .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Storage Conditions : Store at room temperature in a dry, inert atmosphere (e.g., argon or nitrogen glovebox) to prevent oxidation. The compound is sensitive to moisture and oxygen, which can degrade its phosphine group into phosphine oxide derivatives .

- Handling : Use Schlenk-line techniques for air-sensitive reactions. Pre-dry glassware to minimize hydrolysis risks.

Q. What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via:

- Grignard Reaction : Reacting phosphorus trichloride (PCl) with 3,5-dimethylphenylmagnesium bromide. The molar ratio (3:1 aryl Grignard to PCl) and reaction temperature (0–5°C) are critical for yield optimization .

- Purification : Recrystallization from toluene or hexane yields high-purity crystals. Monitor reaction progress via TLC or P NMR to avoid over-substitution.

Advanced Research Questions

Q. How does the steric and electronic profile of this compound compare to other triarylphosphines in catalysis?

- Steric Effects : The 3,5-dimethyl substituents create a cone angle of ~160°, larger than triphenylphosphine (145°), enhancing steric bulk for stabilizing low-coordinate metal centers .

- Electronic Effects : Electron-donating methyl groups increase the phosphine’s σ-donor ability, which can accelerate oxidative addition steps in cross-coupling reactions. Comparative studies with Tris(4-methoxyphenyl)phosphine () reveal differences in metal-ligand bond strength and catalytic turnover .

- Methodological Insight : Use Tolman Electronic Parameters (TEP) via IR spectroscopy of metal carbonyl complexes (e.g., Ni(CO)L) to quantify electronic donor strength .

Q. What strategies mitigate oxidation of this compound during catalytic cycles?

- In Situ Reduction : Add reducing agents (e.g., Zn powder) to reduce phosphine oxide byproducts.

- Ligand Design : Introduce electron-withdrawing groups (e.g., fluorinated aryl rings, as in ) to stabilize the phosphine against oxidation. However, this may alter catalytic activity .

- Experimental Validation : Monitor oxidation using P NMR. For example, the phosphine oxide derivative (Bis(3,5-dimethylphenyl)phosphine oxide, ) appears as a distinct peak at ~30 ppm, shifted from the parent phosphine (~-5 ppm) .

Q. How can this compound be modified to enhance its utility in asymmetric catalysis?

- Chiral Derivatives : Synthesize phosphines with chiral substituents (e.g., binaphthyl backbones, as in ) or coordinate to chiral metal centers.

- Hybrid Ligands : Combine with N-heterocyclic carbenes (NHCs) or sulfonated groups to create bifunctional catalysts. For example, lists tris(dibenzylideneacetone)dipalladium adducts, which could be adapted for cross-coupling .

- Methodology : Use computational tools (DFT) to predict enantioselectivity and optimize ligand-metal interactions before experimental validation.

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How should researchers address this?

- Observed Data : reports 160–163°C, while cites 161–164°C. The minor variance (~1°C) likely stems from differences in purity or calibration.

- Resolution : Always cross-validate using differential scanning calorimetry (DSC) and report heating rates (e.g., 5°C/min). Pre-purify samples via column chromatography to remove impurities affecting melting behavior .

Q. What are the limitations of using this compound in aqueous-phase catalysis?

- Hydrolysis Sensitivity : The compound’s hydrophobic aryl groups limit solubility in water, and the P–C bond is prone to hydrolysis.

- Workarounds : Use surfactants (e.g., CTAB) to form micellar systems or employ ionic liquid solvents. Alternatively, modify the ligand with hydrophilic groups (e.g., sulfonate, ) while retaining catalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。